molecular formula C13H10Cl2N2O3S B11152598 2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid

2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid

Cat. No.: B11152598
M. Wt: 345.2 g/mol
InChI Key: YSDBKZJPRFFUDE-UHFFFAOYSA-N
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Description

2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an acetic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,6-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Acetylation: The resulting thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated thiazole derivative is reacted with glycine or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Aceclofenac: Another NSAID with structural similarities to diclofenac.

    2-((2,6-Dichlorophenyl)amino)benzoic acid: A compound with a similar dichlorophenyl group and potential anti-inflammatory properties.

Uniqueness

2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C13H10Cl2N2O3S/c14-8-2-1-3-9(15)12(8)13-17-7(6-21-13)4-10(18)16-5-11(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20)

InChI Key

YSDBKZJPRFFUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O)Cl

Origin of Product

United States

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